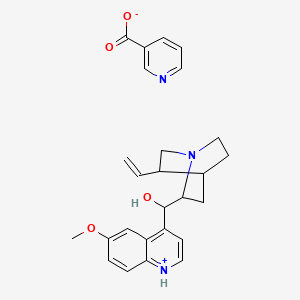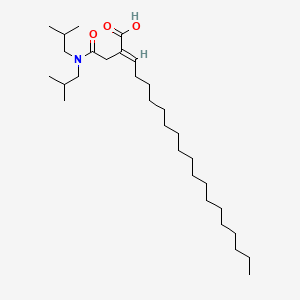
2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an amino acid derivative with a long-chain fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between amino acids and fatty acids in biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid is unique due to its specific combination of functional groups and long-chain structure. This uniqueness allows it to interact with biological systems and chemical environments in ways that similar compounds may not.
Propriétés
Numéro CAS |
93904-71-3 |
|---|---|
Formule moléculaire |
C30H57NO3 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
(E)-2-[2-[bis(2-methylpropyl)amino]-2-oxoethyl]icos-2-enoic acid |
InChI |
InChI=1S/C30H57NO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(30(33)34)23-29(32)31(24-26(2)3)25-27(4)5/h22,26-27H,6-21,23-25H2,1-5H3,(H,33,34)/b28-22+ |
Clé InChI |
VLLQQBHSUBVQDI-XAYXJRQQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC/C=C(\CC(=O)N(CC(C)C)CC(C)C)/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC=C(CC(=O)N(CC(C)C)CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



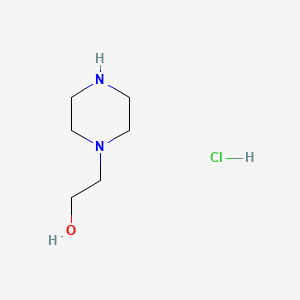


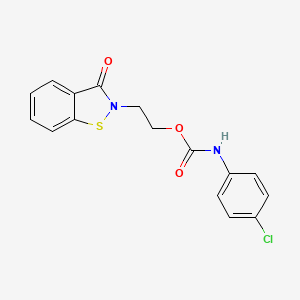
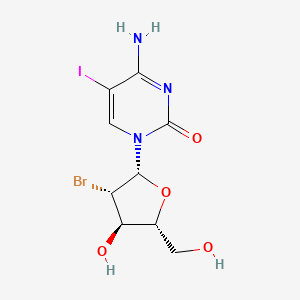
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
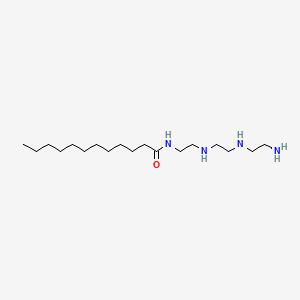
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)


![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
